molecular formula C19H21BrN2O3 B2584623 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1448034-01-2

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2584623
CAS RN: 1448034-01-2
M. Wt: 405.292
InChI Key: YIQWBVRMUBVXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential to serve as a therapeutic agent for various diseases. This compound is a small molecule that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Chemical Transformations and Synthesis

Research on related bromopyridine and piperidine compounds has explored various chemical transformations essential for creating complex organic molecules. For example, studies have shown that bromopyridinone derivatives can undergo the Favorsky rearrangement to yield products with potential utility in medicinal chemistry and synthetic organic chemistry. Such transformations are crucial for developing new synthetic pathways for pharmaceuticals and advanced materials (Krinitskaya, 1997).

Crystal Structure Analysis

Crystallographic studies on piperidine derivatives have provided insights into their molecular conformations, which is vital for understanding their reactivity and potential interactions with biological targets. For instance, the crystal structures of piperidine compounds have been analyzed to determine the effects of different substituents on their spatial arrangement, which can influence their pharmacological properties (Raghuvarman et al., 2014).

Antimicrobial Activity

The synthesis of novel pyrrolidin-3-cyanopyridine derivatives, including those related to bromopyridine and piperidine, has been investigated for their antimicrobial activity. These studies reveal that certain derivatives exhibit significant activity against a range of aerobic and anaerobic bacteria, highlighting their potential as leads for developing new antibacterial agents (Bogdanowicz et al., 2013).

Antioxidant Properties

Research into the catalytic oxidation of phenolic antioxidants by hindered piperidine compounds has shed light on their interactions during the thermal processing of polymers. This work contributes to our understanding of the stability and degradation mechanisms of polymers, which is crucial for improving the performance and longevity of polymeric materials (Allen, 1980).

Hyperbranched Polymers

The use of piperidine-4-one derivatives in the synthesis of hyperbranched polymers with a 100% degree of branching illustrates the versatility of these compounds in materials science. Such polymers have applications in coatings, adhesives, and as modifiers for enhancing the properties of composite materials (Sinananwanich et al., 2009).

properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-14(24-15-6-3-2-4-7-15)19(23)22-12-9-16(10-13-22)25-18-17(20)8-5-11-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQWBVRMUBVXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

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